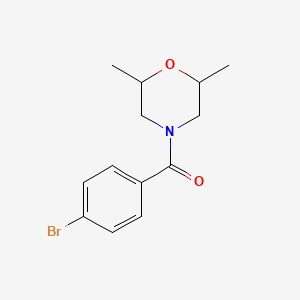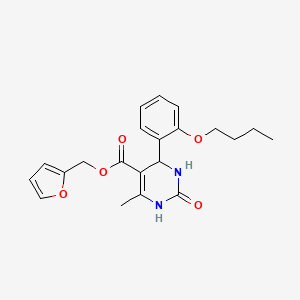![molecular formula C15H12BrNO2 B5109601 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as BHPP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BHPP is a synthetic molecule that belongs to the class of chalcones, which are organic compounds that possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of enzymes such as tyrosinase and cyclooxygenase-2, which are involved in the production of melanin and pro-inflammatory cytokines, respectively. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activation of signaling pathways such as NF-κB and MAPK, which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess anti-obesity properties by reducing body weight and fat accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is its versatility, which allows it to be used in various fields such as medicine, agriculture, and material science. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is its low solubility in water, which can limit its application in certain experiments. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one. Another potential direction is the development of novel derivatives of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one with improved properties such as increased solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one as a potential therapeutic agent.
Synthesemethoden
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the reaction of an aldehyde or ketone with an enolate to form an α, β-unsaturated carbonyl compound. In the case of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, the reaction involves the condensation of 4-bromobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an amination reaction using an amine such as aniline to form 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-microbial properties by inhibiting the growth of plant pathogens. In material science, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEBKUCZBHQMBX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)



![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)